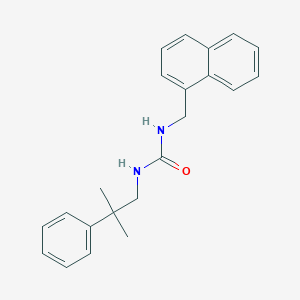![molecular formula C16H11F3N2O2 B7432358 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid, also known as TFMPICA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFMPICA belongs to the class of indole-2-carboxylic acid derivatives, which have been studied for their biological activities.
Wirkmechanismus
The mechanism of action of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid reduces the production of prostaglandins, which are responsible for the pain and inflammation associated with many diseases.
Biochemical and Physiological Effects:
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is its high purity, which makes it a reliable compound for use in laboratory experiments. However, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid. One area of interest is in the development of novel drugs based on the structure of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid. Researchers are also investigating the potential use of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid may have applications in the field of cancer research, as it has been shown to have anti-proliferative effects on cancer cells.
Synthesemethoden
The synthesis of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid involves the reaction of 4-(Trifluoromethyl)pyridine-3-carboxaldehyde with indole-2-carboxylic acid in the presence of a base. This reaction yields 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been investigated for its potential as a drug candidate. 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[[4-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-5-6-20-8-11(12)9-21-13-4-2-1-3-10(13)7-14(21)15(22)23/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYMRMTFSWMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CN=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-acetylpiperidin-4-yl)-N-[(2-bromo-5-methoxyphenyl)methyl]-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7432278.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)

![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)